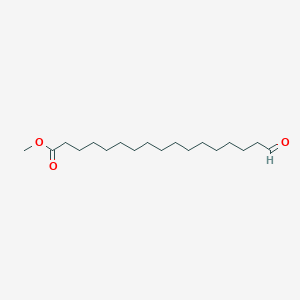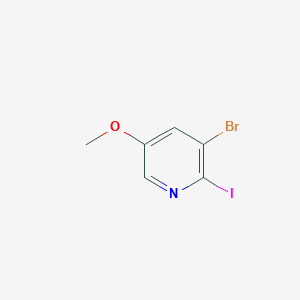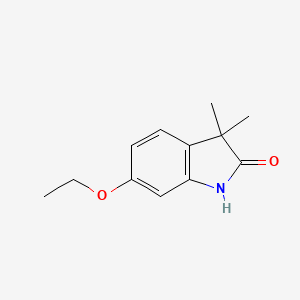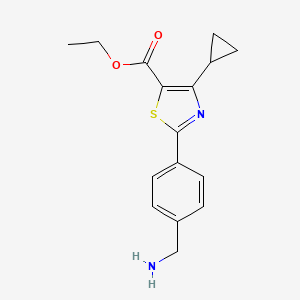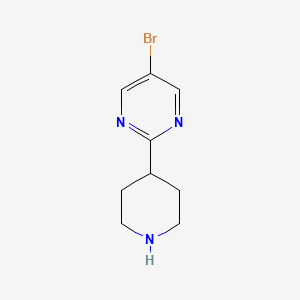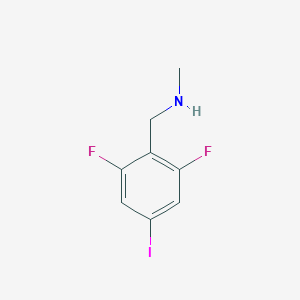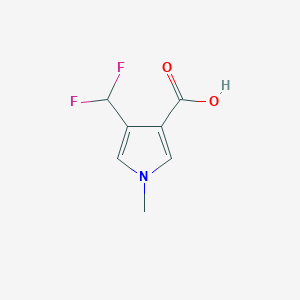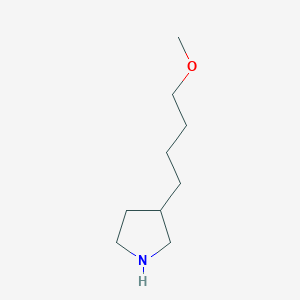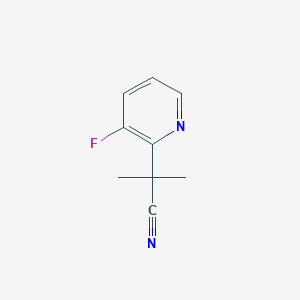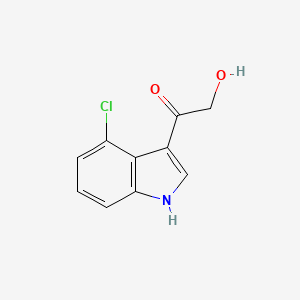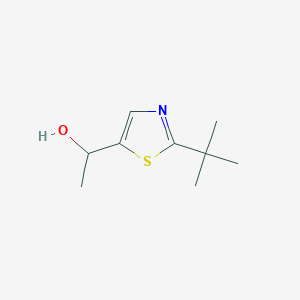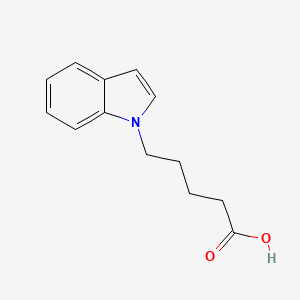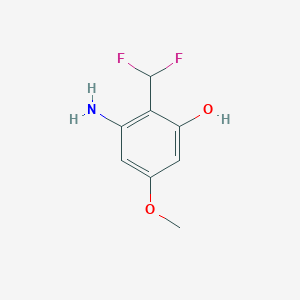
3-Amino-2-(difluoromethyl)-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(difluoromethyl)-5-methoxyphenol is an organic compound with a complex structure that includes an amino group, a difluoromethyl group, and a methoxyphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(difluoromethyl)-5-methoxyphenol typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the difluoromethyl group through a nucleophilic substitution reaction, followed by the introduction of the amino group via reductive amination. The methoxyphenol moiety can be introduced through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the introduction of the difluoromethyl group and the use of catalysts to facilitate the reductive amination process. The final product is typically purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-(difluoromethyl)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
3-Amino-2-(difluoromethyl)-5-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Amino-2-(difluoromethyl)-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the amino and methoxy groups can modulate its electronic properties. This compound can inhibit enzyme activity by binding to the active site or by allosteric modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-2-(trifluoromethyl)-5-methoxyphenol
- 3-Amino-2-(chloromethyl)-5-methoxyphenol
- 3-Amino-2-(methyl)-5-methoxyphenol
Uniqueness
3-Amino-2-(difluoromethyl)-5-methoxyphenol is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for medicinal chemistry and materials science applications.
Propriétés
Formule moléculaire |
C8H9F2NO2 |
|---|---|
Poids moléculaire |
189.16 g/mol |
Nom IUPAC |
3-amino-2-(difluoromethyl)-5-methoxyphenol |
InChI |
InChI=1S/C8H9F2NO2/c1-13-4-2-5(11)7(8(9)10)6(12)3-4/h2-3,8,12H,11H2,1H3 |
Clé InChI |
DADAFUZAFNOYPK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)O)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


